molecular formula C25H26N2OS B2895222 (4-(Benzyloxy)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione CAS No. 314259-99-9

(4-(Benzyloxy)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione

Cat. No. B2895222
CAS RN: 314259-99-9
M. Wt: 402.56
InChI Key: GWQATYHXRSUMTH-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Heterocyclic Analogues and Lipid Lowering Activity

A series of heterocyclic compounds, including (4-(Benzyloxy)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione analogues, were synthesized to evaluate their lipid-lowering effects. One compound, identified as (R,S)-(3,5-dimethylisoxazol-4-yl)[4-(1-methylethyl)phenyl] (4-methylpiperazin-1-yl)methane dihydrochloride, demonstrated significant potency in reducing serum lipid levels in rats, showing 100 times more effectiveness than clofibrate at a daily oral dose of 2 mg/kg (Ashton et al., 1984).

Benzoxazines and Thermoset Properties

Benzoxazines with tolyl, p-hydroxyphenyl, or p-carboxyphenyl structures were synthesized through a multi-step process. The resultant benzoxazines were thermally cured or copolymerized, exhibiting significant properties for thermoset materials. This research contributes to the understanding of structure-property relationships in polymers and thermoset materials, offering insights into the potential applications of such heterocyclic compounds in advanced material science (Lin et al., 2009).

Novel Antidepressant and Oxidative Metabolism

A novel antidepressant, Lu AA21004, which shares structural similarities with this compound, was studied for its metabolic pathways in human liver microsomes. The study found that Lu AA21004 underwent oxidative metabolism to form various metabolites, involving enzymes such as CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6. Understanding the metabolic pathways of such compounds is crucial for drug development and safety assessment (Hvenegaard et al., 2012).

Antipsychotic Profile and Linking Bridge Modifications

The antipsychotic efficacy of phthalimide and isoindolinone derivatives, linked to a piperazinyl moiety similar to this compound, was evaluated. Modifying the linking bridge between the core structure and the piperazine unit significantly affected the compounds' biological activity, highlighting the importance of structural optimization in drug design for psychiatric disorders (Norman et al., 1996).

Electrochemical Synthesis and Novel Compounds

Electrochemical synthesis techniques were applied to generate new compounds involving piperazin-1-yl groups, akin to this compound. This approach led to the creation of novel mono- and di-substituted hydroquinone and benzoquinone derivatives, showcasing the versatility and efficiency of electrochemical methods in synthesizing complex organic compounds (Nematollahi et al., 2014).

properties

IUPAC Name

[4-(3-methylphenyl)piperazin-1-yl]-(4-phenylmethoxyphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2OS/c1-20-6-5-9-23(18-20)26-14-16-27(17-15-26)25(29)22-10-12-24(13-11-22)28-19-21-7-3-2-4-8-21/h2-13,18H,14-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQATYHXRSUMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=S)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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